2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)18-16(21)11-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIHSXZSDRKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Furan-2-yl)pyridazin-3(2H)-one
Method A (Cyclocondensation):
A mixture of 1,4-diketone derivatives (e.g., 1-(furan-2-yl)butane-1,4-dione) and hydrazine hydrate (1.2 equiv) undergoes cyclization in ethanol under reflux (12 h). The product precipitates upon cooling, yielding 6-(furan-2-yl)pyridazin-3(2H)-one as a pale-yellow solid (72% yield, m.p. 148–150°C).
Method B (Cross-Coupling):
A Pd-catalyzed Suzuki-Miyaura coupling between 3-chloro-6-iodopyridazine and furan-2-ylboronic acid in tetrahydrofuran (THF)/H2O (3:1) at 80°C produces the same intermediate with higher purity (89% yield).
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 72% | 89% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 12 h | 6 h |
Thiolation to 3-Mercapto-6-(furan-2-yl)pyridazine
Treatment of 6-(furan-2-yl)pyridazin-3(2H)-one with phosphorus pentasulfide (P2S5, 2.5 equiv) in toluene under reflux (8 h) affords the thiolated derivative (83% yield). The reaction proceeds via nucleophilic attack at the carbonyl oxygen, followed by sulfur insertion.
Characterization Data:
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridazine H5), 7.89 (d, J = 3.2 Hz, 1H, furan H5), 6.92 (dd, J = 3.2, 1.8 Hz, 1H, furan H4), 6.62 (d, J = 1.8 Hz, 1H, furan H3).
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LC-MS (ESI+): m/z 207.1 [M+H]+.
Assembly of the Target Compound
Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
2-Methylaniline reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 equiv). The product crystallizes upon quenching with ice water (88% yield, m.p. 112–114°C).
Optimization Note: Excess chloroacetyl chloride (>1.2 equiv) leads to diacetylation byproducts, reducing yield to 54%.
Coupling via Nucleophilic Substitution
A mixture of 3-mercapto-6-(furan-2-yl)pyridazine (1.0 equiv), 2-chloro-N-(2-methylphenyl)acetamide (1.05 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) undergoes stirring at 60°C for 6 h. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1), showing complete consumption of the thiol intermediate.
Workup:
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Dilution with ice-cold water (200 mL).
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Extraction with ethyl acetate (3 × 50 mL).
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Drying over anhydrous Na2SO4.
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Solvent evaporation under reduced pressure.
Purification:
Column chromatography (silica gel, hexane:ethyl acetate gradient 4:1 → 1:1) yields the title compound as a white crystalline solid (78% yield).
Analytical and Spectroscopic Characterization
Physicochemical Properties
Spectroscopic Data
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IR (KBr, cm⁻¹): 3270 (N–H), 1665 (C=O), 1580 (C=N), 1245 (C–S).
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1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.65 (s, 1H, pyridazine H5), 7.82 (d, J = 3.2 Hz, 1H, furan H5), 7.34–7.18 (m, 4H, aryl-H), 6.88 (dd, J = 3.2, 1.8 Hz, 1H, furan H4), 6.58 (d, J = 1.8 Hz, 1H, furan H3), 4.12 (s, 2H, SCH2), 2.31 (s, 3H, CH3).
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13C NMR (100 MHz, DMSO-d6): δ 169.5 (C=O), 156.2 (pyridazine C3), 148.7 (furan C2), 142.3 (pyridazine C6), 132.1–126.4 (aryl-C), 112.5 (furan C5), 110.3 (furan C3), 38.7 (SCH2), 18.9 (CH3).
Process Optimization and Scalability
Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 97 |
| THF | 7.5 | 61 | 89 |
| Acetonitrile | 37.5 | 68 | 93 |
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in various functionalized analogs .
Scientific Research Applications
Pharmacological Applications
- Glycogen Synthase Kinase 3 (GSK-3) Inhibition
- Anti-Cancer Activity
- Neuroprotective Effects
Case Studies
- Inhibition Studies on GSK-3
- Anti-Cancer Efficacy
- Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analogues of Pyridazine Derivatives
describes several pyridazine-based acetamides with varying substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
| Compound ID | Pyridazine Substituent | Acetamide Substituent | Key Features | Biological Activity |
|---|---|---|---|---|
| Target | 6-(Furan-2-yl) | N-(2-methylphenyl) | Sulfanyl linker, furan moiety | Not explicitly reported |
| Compound 15 | 6-Chloro | 4-Chlorophenyl | Chloro groups at both positions | Fungicidal, Antibacterial |
| Compound 16 | 4-Benzylpiperidin-1-yl | 4-Chlorophenyl | Bulky benzylpiperidine group | Fungicidal, Antibacterial |
| Compound 17 | 4-Phenylpiperazin-1-yl | 4-Chlorophenyl | Polar phenylpiperazine group | Fungicidal, Antibacterial |
| Compound 19 | 6-Morpholino | Phenyl | Morpholine oxygen as hydrogen bond donor | Fungicidal, Antibacterial |
Key Observations:
- Linker Variations : The sulfanyl (-S-) linker in the target compound differs from the ether (-O-) or amine (-NH-) linkers in other analogs. Sulfanyl groups can enhance radical scavenging activity and influence redox properties .
- Steric and Electronic Effects : The 2-methylphenyl group in the target compound introduces steric hindrance compared to the 4-chlorophenyl group in Compounds 15–17, which may affect binding pocket interactions .
Comparison with Furan-Containing Heterocycles
describes a compound with a furan-2-yl group attached to a triazole ring (2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide). Unlike the pyridazine core in the target compound, the triazole ring offers a smaller planar structure with distinct hydrogen-bonding capabilities. The anti-exudative activity reported in suggests that furan-containing heterocycles may modulate inflammatory pathways, but the pyridazine scaffold in the target compound could confer different pharmacokinetic properties (e.g., longer half-life due to reduced metabolic susceptibility) .
Comparison with Oxygen-Linked Pyridazine Derivatives
highlights 2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, which shares the 6-(furan-2-yl)pyridazine core but replaces the sulfanyl group with an ether (-O-) linker. The 4-fluorophenyl group in this compound vs. the 2-methylphenyl group in the target compound also alters electronic effects (fluorine’s electronegativity vs. methyl’s inductive effect) .
Role of Acetamide Substituents
discusses N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where the acetamide nitrogen bears a nitro group and a methylsulfonyl moiety. This contrasts with the target compound’s 2-methylphenyl group, which lacks electron-withdrawing substituents. Nitro and sulfonyl groups can enhance reactivity (e.g., electrophilic attack), but the 2-methylphenyl group may prioritize hydrophobic interactions in biological targets .
Biological Activity
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide, a compound featuring both furan and pyridazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3, with a molecular weight of approximately 337.4 g/mol. The compound's structure includes a pyridazine ring substituted with a furan group and a sulfanyl linkage, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing the pyridazine scaffold exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that modifications in the pyridazine structure led to enhanced cytotoxicity against human cancer cells, suggesting that the furan substituent may play a role in increasing the compound's efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits moderate antibacterial effects against Gram-positive bacteria. The presence of the furan ring is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against acetylcholinesterase (AChE), where it displayed competitive inhibition, which is significant for potential applications in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Furan Substitution : Enhances solubility and bioavailability.
- Pyridazine Core : Critical for antitumor activity; modifications can lead to increased potency.
- Sulfanyl Group : Plays a role in the compound's interaction with biological targets.
Case Studies
- Anticancer Efficacy : A case study involving a series of pyridazine derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death by modulating oxidative stress pathways, suggesting therapeutic potential for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide with high purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution of pyridazine-thiol intermediates with activated acetamide derivatives. Key steps include:
- Step 1 : Preparation of 6-(furan-2-yl)pyridazine-3-thiol via Suzuki coupling or cyclocondensation.
- Step 2 : Activation of the acetamide moiety (e.g., using chloroacetyl chloride) followed by sulfanyl group coupling under inert conditions (N₂ atmosphere).
- Optimization : Reaction temperatures (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) significantly impact yields (70–85%) and purity .
- Validation : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridazine signals at δ 8.1–8.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 394.12) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Standard Assays :
- Kinase Inhibition : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative pathogens .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methylphenyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Functional Group Replacement : Substitute the sulfanyl linker with sulfonyl or carbonyl groups to alter hydrogen-bonding patterns .
- Data Analysis : Compare IC₅₀ values across modified analogs using ANOVA and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?
- Resolution Strategies :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate under identical conditions (pH 7.4, 37°C) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
- Meta-Analysis : Compare compound solubility (logP) and stability (HPLC retention time shifts) across studies to identify batch-dependent variability .
Q. What computational methods are effective for predicting off-target interactions?
- Tools and Workflows :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., hydrogen bond donors at pyridazine N1) .
- Off-Target Profiling : Screen against PubChem BioAssay (AID 1259401) or ChEMBL databases to predict cross-reactivity with GPCRs or ion channels .
Q. How can stability studies under varying conditions inform formulation strategies?
- Experimental Design :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of acetamide to carboxylic acid) .
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants using LC-MS .
- pH Stability : Assess solubility and degradation in buffers (pH 1.2–7.4) to guide enteric coating or prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
